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Compound of Interest

Compound Name:
N-(furan-2-ylmethyl)-4-

phenyloxane-4-carboxamide

CAS No.: 512795-87-8

Cat. No.: B431894

Get Quote

Phenyloxane Scaffold Optimization Center
Technical Support for Medicinal Chemistry & Drug
Design
Status: Online Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket

Context: Optimization of Phenyl-tetrahydropyran (Phenyloxane) rings for potency and

metabolic stability.

Core Directive: The "Phenyloxane" Architecture
You are likely working with a phenyl-substituted tetrahydropyran (THP) scaffold. In medicinal

chemistry, this moiety is a critical bioisostere for phenyl-cyclohexanes. It lowers lipophilicity

(LogP) while maintaining spatial volume, but it introduces unique electronic and stereochemical

challenges.

This guide addresses the three most common support tickets we receive regarding this

scaffold:
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Potency Stagnation: The compound binds, but affinity (

or

) is capped in the micromolar range.

Synthetic Isomerism: Difficulty isolating the bioactive cis-2,6-disubstituted isomer.

Metabolic Clearance: Rapid oxidation of the oxane ring by CYP450 enzymes.

Module A: Potency Optimization (SAR Logic)
Issue: "My IC50 is stalled. How do I improve binding
affinity?"
Diagnosis: The phenyloxane ring is likely adopting a low-energy chair conformation where the

bulky phenyl group is equatorial. If your target binding pocket requires an axial vector (or a

specific twist), the energy penalty for the protein to force the ring into the bioactive

conformation is killing your potency (entropy penalty).

Troubleshooting Protocol: The "Conformational Lock"

The "Oxygen Walk":

Concept: Move the oxygen atom within the ring relative to the phenyl attachment.

Why: This alters the H-bond acceptor vector and the dipole moment without changing the

molecular weight.

Action: If you have a 4-phenyl-tetrahydropyran, synthesize the 3-phenyl and 2-phenyl

isomers. The vector change of the ether oxygen lone pairs can pick up backbone H-bonds

in the receptor.

The 3-Substituent Lever (The "Gauche Effect"):

Concept: Introduce a small polar group (F, OH, OMe) adjacent to the ring oxygen.

Mechanism:[1][2] The anomeric effect or gauche effect can force the phenyl group into an

axial orientation or lock the chair conformation, pre-organizing the ligand for binding.
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Citation Support: Pre-organization minimizes entropy loss upon binding, a key driver of

potency [1].[3]
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Figure 1: SAR Decision Tree for optimizing the phenyloxane scaffold when potency plateaus.

Module B: Synthetic Troubleshooting
Issue: "I cannot isolate the cis-2,6-disubstituted isomer."
Context: Many bioactive phenyloxanes (like those in macrolide natural products or specific

kinase inhibitors) require a cis-relationship between substituents at the 2 and 6 positions.

Standard ether synthesis often yields the thermodynamic trans-product or a racemic mess.
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Diagnosis: You are likely relying on kinetic control that isn't strict enough, or you are using non-

stereoselective cyclization methods.

The Fix: The Prins Cyclization Protocol The Prins reaction is the gold standard for generating

2,6-cis-tetrahydropyrans with high diastereoselectivity [2].

Step-by-Step Protocol:

Precursors: Prepare a homoallylic alcohol and an aldehyde.

Acid Catalyst: Use a Lewis Acid.[4] Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is

superior to classical acids for milder conditions.

The "Axial Attack" Rule:

The reaction proceeds via an oxocarbenium ion intermediate.[4]

The nucleophile (the alkene) attacks the oxocarbenium ion axially to form the chair

transition state where substituents prefer the equatorial position.

Result: This mechanism inherently favors the cis-2,6-isomer (often >95:5 dr).

Troubleshooting Low Yields:

Issue: Side reactions (polymerization).

Fix: Add a bulky silyl group to the homoallylic alcohol (Segmented Prins) to stabilize the

cation intermediate.

Comparative Yield Table: Cyclization Methods
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Method Major Isomer
Typical dr
(cis:trans)

Scalability

Acid-Catalyzed

Etherification

Trans

(Thermodynamic)
20:80 High

Prins Cyclization

(TMSOTf)
Cis (Kinetic/Chair) 95:5 Moderate

Hetero-Diels-Alder Cis (Endo) 80:20
Low (Requires

specific dienes)

Intramolecular

Michael
Trans 10:90 High

Module C: ADME & Metabolic Stability
Issue: "The scaffold is cleared too quickly (High )."
Diagnosis: The phenyloxane ring is an ether. Ethers are susceptible to Oxidative O-

Dealkylation by CYP450 enzymes. The "soft spot" is the

-carbon (the carbon directly adjacent to the oxygen). CYP enzymes hydroxylate this position,
leading to ring opening (hemiacetal collapse).

Troubleshooting Protocol: "Hardening the Ring"

Deuteration (The "Heavy Atom" Effect):

Replace the protons on the

-carbons with Deuterium.

Mechanism:[1][2] The C-D bond is stronger than the C-H bond (Primary Kinetic Isotope

Effect). This slows down the rate-determining step of hydrogen abstraction by the CYP

heme iron [3].

Pros: Minimal change to potency/shape.

Gem-Dimethylation:
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Place two methyl groups on the carbon adjacent to the oxygen (2,2-dimethyl or 6,6-

dimethyl).

Mechanism:[1][2] Steric blockade.[5] The methyl groups physically prevent the CYP

enzyme from accessing the

-proton.

Risk:[1][3][5][6] Increases lipophilicity (LogP), which might lower solubility.

Fluorination:

Add a Fluorine atom to the ring.

Mechanism:[1][2] Fluorine is electron-withdrawing. It deactivates the ring towards

oxidation and lowers the basicity of the ether oxygen (reducing H-bond acceptor capability,

which can be good or bad depending on SAR).
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Figure 2: The metabolic vulnerability of the oxane ring and blockade strategies.

Frequently Asked Questions (FAQ)
Q: Can I replace the phenyloxane with a phenyl-oxetane to improve potency? A: Yes, this is a

valid "Ring Contraction" strategy. Oxetanes (4-membered rings) are more polar than oxanes

(tetrahydropyrans) and often lower the LogP/LogD significantly while acting as a "carbonyl
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bioisostere" [4]. However, synthesis is harder, and the vector of the phenyl group will change

drastically. Use this if you need to lower lipophilicity, not necessarily to gain intrinsic potency.[5]

Q: Why does my 4-phenyl-tetrahydropyran show hERG liability? A: If your phenyl ring has a

basic amine nearby (common in CNS drugs), the phenyloxane can act as a hydrophobic core

that fits into the hERG channel pore. Fix: Introduce polarity on the phenyl ring (e.g., a pyridine

nitrogen) to disrupt the hydrophobic interaction with the hERG channel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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